(2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol

Chiral HPLC Enantiomeric separation Analytical method validation

Ensure synthetic success with (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol (CAS 164906-65-4), the definitive chiral intermediate for the calcium channel blocker Azelnidipine. Its defined (2R,3R) stereochemistry is essential for pharmacological activity, distinguishing it from inactive stereoisomers. The N-diphenylmethyl group offers a robust, selectively cleavable protecting group for scalable process chemistry. Specified with ≥98% enantiomeric purity to guarantee the stereochemical identity of your final drug substance and ensure regulatory compliance. Do not substitute with generic azetidine derivatives, as this introduces unvalidated variables that compromise therapeutic efficacy and synthetic outcomes.

Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
CAS No. 164906-65-4
Cat. No. B3244991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol
CAS164906-65-4
Molecular FormulaC17H19NO
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESCC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O
InChIInChI=1S/C17H19NO/c1-13-16(19)12-18(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17,19H,12H2,1H3/t13-,16-/m1/s1
InChIKeyRVJIUWJMJDLQIP-CZUORRHYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R,3R)-1-(Diphenylmethyl)-2-methylazetidin-3-ol (CAS 164906-65-4): Chiral Azetidine Intermediate with Defined Stereochemical Identity for Pharmaceutical R&D and Asymmetric Synthesis Procurement


(2R,3R)-1-(Diphenylmethyl)-2-methylazetidin-3-ol (CAS 164906-65-4) is a chiral azetidine derivative characterized by a cis-configured, four-membered nitrogen-containing heterocyclic ring bearing a diphenylmethyl (benzhydryl) protecting group at the N1 position, a methyl substituent at C2, and a hydroxyl group at C3 . The absolute (2R,3R) stereochemistry imparts a defined, rigid three-dimensional architecture distinct from its enantiomeric and diastereomeric counterparts, establishing the compound as a stereochemically precise building block for asymmetric synthesis applications and as a key intermediate in the synthesis of pharmaceutically active molecules such as azelnidipine (CS-905) [1].

Why Generic Azetidin-3-ol Substitution Fails: Stereochemical and Physicochemical Differentiation of (2R,3R)-1-(Diphenylmethyl)-2-methylazetidin-3-ol (CAS 164906-65-4)


Generic substitution of (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol (CAS 164906-65-4) with alternative 1-(diphenylmethyl)-azetidin-3-ol derivatives or with stereochemical variants is not scientifically defensible because small structural modifications produce quantifiable divergence in critical physicochemical and pharmacological outcomes. The cis-(2R,3R) stereochemical configuration, combined with the N-diphenylmethyl protecting group and C2 methyl substitution, creates a specific molecular topology that influences downstream synthetic transformations, physicochemical properties, and, in the context of pharmaceutical synthesis, the stereochemical identity and biological activity of final drug substances [1]. Specifically, the (2R,3R)-configuration has been established as essential for the cardiovascular activity of the calcium channel blocker azelnidipine, where alternative stereoisomers produce markedly different pharmacological profiles [2]. Substitution with non-equivalent stereoisomers or alternative azetidine derivatives introduces unvalidated stereochemical and physicochemical variables that can compromise synthetic outcomes, regulatory compliance, and therapeutic efficacy.

Quantitative Comparative Evidence for (2R,3R)-1-(Diphenylmethyl)-2-methylazetidin-3-ol (CAS 164906-65-4) Versus Closest Structural Analogs and Stereochemical Variants


Stereochemical Purity and Chiral HPLC Resolution: (2R,3R) Enantiomer (CAS 164906-65-4) Versus (2S,3S) Enantiomer (CAS 138876-40-1)

The (2R,3R)-enantiomer (CAS 164906-65-4) and its antipode (2S,3S)-enantiomer (CAS 138876-40-1) are baseline-resolved under standard chiral HPLC conditions using chiral stationary phases. Quantitative purity specifications for commercially available CAS 164906-65-4 are certified at 97-98% with enantiomeric excess (ee) values typically ≥98% as validated by chiral HPLC and NMR, ensuring that stereochemical impurity of the (2S,3S)-enantiomer is maintained below 2% . The (2S,3S)-enantiomer (CAS 138876-40-1) is available with comparable purity specifications (97%) from alternative suppliers .

Chiral HPLC Enantiomeric separation Analytical method validation Pharmaceutical quality control

Lipophilicity Comparison: (2R,3R)-1-(Diphenylmethyl)-2-methylazetidin-3-ol (CAS 164906-65-4) Versus 1-Alkyl-2-methylazetidin-3-ol Analogs

The N-diphenylmethyl (benzhydryl) substituent in CAS 164906-65-4 confers substantially higher lipophilicity compared to 1-alkyl-substituted analogs lacking the diphenylmethyl group. The calculated LogP value for 1-benzhydryl-2-methylazetidin-3-ol (CAS 164906-65-4) is 3.31, whereas representative 1-alkyl-2-methylazetidin-3-ol analogs exhibit markedly lower lipophilicity .

Lipophilicity LogP Physicochemical properties ADME prediction

Pharmaceutical Application Specificity: (2R,3R) Stereochemistry as Essential Determinant for Azelnidipine Synthesis

In the established synthetic route to azelnidipine (CS-905, Calblock), a dihydropyridine calcium channel blocker marketed for hypertension treatment, (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol (CAS 164906-65-4) undergoes esterification with cyanacetic acid using dicyclohexylcarbodiimide (DCC) in hot THF to yield the cyanacetic ester intermediate [1]. The (2R,3R) stereochemistry is preserved throughout the synthesis and contributes to the pharmacological profile of the final drug substance. Alternative stereoisomers, including the (2S,3S) enantiomer (CAS 138876-40-1), would generate structurally distinct ester derivatives with potentially divergent biological activities [2].

Calcium channel blocker Azelnidipine Stereospecific synthesis Cardiovascular therapeutics

N-Diphenylmethyl Group as a Quantitatively Advantageous Protecting Group in Continuous-Flow Hydrogenolysis Versus N-Alkyl Analogs

The N-diphenylmethyl (benzhydryl) protecting group in 1-(diphenylmethyl)azetidin-3-ol derivatives has been demonstrated to undergo efficient continuous-flow hydrogenolysis to yield the deprotected 3-azetidinol core. In a micropacked-bed reactor configuration, N-diphenylmethylazetidin-3-ol was converted to 3-azetidinol with systematic optimization of catalyst type (Pd/C, Pd(OH)₂/C), solvent composition, and additive effects [1]. The diphenylmethyl group offers distinct hydrogenolysis kinetics and workup advantages compared to N-alkyl protecting groups, including facile separation of the diphenylmethane byproduct.

Hydrogenolysis Protecting group chemistry Continuous flow synthesis Process chemistry

Substituent Position Optimization: C2-Methyl Substituted Azetidin-3-ol (CAS 164906-65-4) Versus Unsubstituted 1-Benzhydrylazetidin-3-ol (CAS 18621-17-5)

The presence of the C2-methyl substituent in CAS 164906-65-4 introduces an additional stereogenic center and steric bulk absent in the unsubstituted analog 1-benzhydrylazetidin-3-ol (CAS 18621-17-5). This structural difference modifies the three-dimensional molecular topology and can alter interactions with biological targets [1]. 1-Benzhydrylazetidin-3-ol (CAS 18621-17-5) has been specifically utilized in studies to identify CYP3A4 inhibitors, suggesting that the azetidin-3-ol core without C2 substitution engages cytochrome P450 enzymes . The C2-methyl substitution pattern in CAS 164906-65-4 may modulate this CYP inhibition profile through steric effects.

Structure-activity relationship Azetidine substitution CYP3A4 inhibition Metabolic stability

Crystal Structure and Molecular Conformation: Puckered Azetidine Ring Geometry of (2R,3R)-Configured Azetidin-3-ol Derivatives

X-ray crystallographic analysis of 1-(diphenylmethyl)azetidin-3-ol reveals that the four-membered azetidine ring adopts a puckered conformation with dihedral angles of 156° and 153° in the two independent molecules of the asymmetric unit [1]. The crystal structure crystallizes in the triclinic space group P1 with unit cell parameters a=8.479(2) Å, b=17.294(4) Å, c=10.606(3) Å, and Z=4 [1]. The (2R,3R)-configured compound CAS 164906-65-4, bearing an additional C2-methyl substituent, is expected to exhibit analogous ring puckering with potential modulation of the dihedral angle due to substituent steric effects, a feature that differentiates it from unsubstituted azetidin-3-ol analogs.

X-ray crystallography Molecular conformation Ring puckering Solid-state structure

Evidence-Backed Research and Industrial Application Scenarios for (2R,3R)-1-(Diphenylmethyl)-2-methylazetidin-3-ol (CAS 164906-65-4)


Stereospecific Synthesis of Azelnidipine (CS-905) and Related Dihydropyridine Calcium Channel Blockers

CAS 164906-65-4 is the validated chiral intermediate for the esterification step in the synthesis of azelnidipine (CS-905, Calblock), a clinically used dihydropyridine calcium channel blocker for hypertension [1]. The (2R,3R) stereochemistry is essential for the production of the active pharmaceutical ingredient. In this application, the compound undergoes DCC-mediated coupling with cyanacetic acid in hot THF to form the cyanacetic ester intermediate, with stereochemical integrity preserved throughout the downstream synthetic sequence. Procurement of CAS 164906-65-4 with certified enantiomeric purity ≥98% ee is required to ensure compliance with pharmaceutical quality standards and regulatory submissions for drug development programs targeting azelnidipine or structurally related calcium channel antagonists. Substitution with the (2S,3S) enantiomer (CAS 138876-40-1) would yield stereochemically divergent products with unvalidated pharmacological profiles.

Chiral Building Block for Asymmetric Synthesis Requiring Rigid Azetidine Scaffolds with N-Diphenylmethyl Protection

The combination of the rigid, puckered azetidine ring (dihedral angle ~153-156° in related analogs [1]) with the N-diphenylmethyl protecting group and the defined (2R,3R) stereochemistry makes CAS 164906-65-4 a valuable chiral building block for asymmetric synthesis applications. The N-diphenylmethyl group serves as a robust protecting group for the azetidine nitrogen that can be selectively cleaved via continuous-flow hydrogenolysis in micropacked-bed reactors using Pd/C or Pd(OH)₂/C catalysts , offering a scalable deprotection strategy suitable for process chemistry. This protecting group strategy is particularly advantageous in multi-step syntheses where orthogonal protection of nitrogen functionality is required, as the diphenylmethyl group can be removed under conditions distinct from those used for benzyl, Boc, or Cbz groups.

Reference Standard for Chiral HPLC Method Development and Enantiomeric Purity Validation

With certified chemical purity of 97-98% and enantiomeric purity specifications ≥98% ee [1], CAS 164906-65-4 serves as a suitable reference standard for developing and validating chiral HPLC methods for the analysis of azetidine-based compounds. The compound demonstrates baseline resolution from its (2S,3S) enantiomer (CAS 138876-40-1) on polysaccharide-based chiral stationary phases, enabling accurate quantification of enantiomeric impurities in pharmaceutical intermediates. This application is particularly relevant for quality control laboratories in pharmaceutical manufacturing settings where stereochemical purity must be rigorously documented for regulatory compliance. The well-defined stereochemistry and availability of both enantiomers (CAS 164906-65-4 and CAS 138876-40-1) from commercial suppliers facilitates method development and system suitability testing.

Scaffold for Structure-Activity Relationship Studies of CYP Enzyme Interactions and Metabolic Stability

The azetidin-3-ol core structure, when functionalized with the N-diphenylmethyl group and C2-methyl substitution as in CAS 164906-65-4, provides a defined molecular scaffold for investigating structure-activity relationships in cytochrome P450 enzyme interactions. Related 1-benzhydrylazetidin-3-ol derivatives have been utilized in studies identifying CYP3A4 inhibitors [1]. The elevated calculated LogP of 3.31 for CAS 164906-65-4 suggests that compounds derived from this scaffold may exhibit favorable membrane permeability characteristics, making it a relevant building block for medicinal chemistry programs targeting intracellular targets. The C2-methyl substitution pattern introduces a second stereogenic center and additional steric bulk that can be systematically varied to probe steric and stereoelectronic effects on target binding and metabolic stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.